4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide
Brand Name:
Vulcanchem
CAS No.:
162439-90-9
VCID:
VC20910445
InChI:
InChI=1S/C18H23NO2.2H2O/c1-4-13-21-18-11-9-17(10-12-18)16-7-5-15(6-8-16)14-19(2,3)20;;/h5-12H,4,13-14H2,1-3H3;2*1H2
SMILES:
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C[N+](C)(C)[O-].O.O
Molecular Formula:
C18H27NO4
Molecular Weight:
321.4 g/mol
4'-Propoxybiphenyl-4-methyl-N,N-dimethylamineoxide
CAS No.: 162439-90-9
Cat. No.: VC20910445
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162439-90-9 |
|---|---|
| Molecular Formula | C18H27NO4 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N,N-dimethyl-1-[4-(4-propoxyphenyl)phenyl]methanamine oxide;dihydrate |
| Standard InChI | InChI=1S/C18H23NO2.2H2O/c1-4-13-21-18-11-9-17(10-12-18)16-7-5-15(6-8-16)14-19(2,3)20;;/h5-12H,4,13-14H2,1-3H3;2*1H2 |
| Standard InChI Key | XVGQMTCEADOBAD-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C[N+](C)(C)[O-].O.O |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C[N+](C)(C)[O-].O.O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator